3-(Nitromethyl)-2-benzofuran-1(3H)-one
Overview
Description
3-(Nitromethyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The nitromethyl group attached to the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Scientific Research Applications
3-(Nitromethyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-2-benzofuran-1(3H)-one typically involves the nitration of benzofuran derivatives. One common method is the nitration of 2-benzofuran-1(3H)-one using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitromethyl group at the desired position on the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to achieve higher yields and better control over reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzofuran derivatives.
Reduction: The nitromethyl group can be reduced to form aminomethyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrobenzofuran derivatives.
Reduction: Aminomethylbenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Lacks the nitromethyl group, resulting in different chemical properties.
3-Methyl-2-benzofuran-1(3H)-one: Contains a methyl group instead of a nitromethyl group, leading to different reactivity.
3-(Aminomethyl)-2-benzofuran-1(3H)-one: Contains an aminomethyl group instead of a nitromethyl group, resulting in different biological activities.
Uniqueness
3-(Nitromethyl)-2-benzofuran-1(3H)-one is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
3-(nitromethyl)-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-4-2-1-3-6(7)8(14-9)5-10(12)13/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCJTPPLWDHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290943 | |
Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-68-3 | |
Record name | 3598-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Nitromethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nitromethylphthalide in the synthesis of deuterated pharmaceuticals?
A1: 3-Nitromethylphthalide plays a crucial role in the efficient synthesis of 1,1,3,3-(2H4)-4-hydroxydebrisoquine sulphate, a deuterated derivative of a known drug. The compound serves as a precursor that undergoes two key transformations: first, a hydrogen-deuterium exchange reaction at the methyl group, and second, a reduction using lithium aluminum hydride (LiAl2H4). [] This synthetic route highlights the utility of 3-Nitromethylphthalide in incorporating deuterium atoms into complex molecules.
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